molecular formula C14H8F3N5S B3122631 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-58-5

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B3122631
CAS No.: 303150-58-5
M. Wt: 335.31 g/mol
InChI Key: SXLLWLVLLYQXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole and pyrimidine ring system. Key structural features include:

  • Position 2: A sulfanyl (-S-) group linked to a 3-(trifluoromethyl)benzyl moiety.
  • Position 6: A carbonitrile (-CN) substituent.
  • Core scaffold: The triazolopyrimidine framework, which is associated with diverse biological activities, including herbicidal and antimicrobial effects .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5S/c15-14(16,17)11-3-1-2-9(4-11)8-23-13-20-12-19-6-10(5-18)7-22(12)21-13/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLLWLVLLYQXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C=C(C=NC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121584
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303150-58-5
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a novel triazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antifungal, and insecticidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12F3N5S
  • Molecular Weight : 357.4 g/mol
  • Chemical Structure : The compound features a triazolo-pyrimidine core with a trifluoromethylbenzylsulfanyl substituent.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazolo-pyrimidine derivatives. The following sections summarize the key findings related to the specific compound .

Anticancer Activity

Research indicates that compounds with a triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study reported that derivatives of triazolo-pyrimidines demonstrated cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/ml)Comparison with Doxorubicin
PC35Lower
K5625Lower
HeLa5Lower
A5495Lower

Antifungal Activity

The antifungal potential of triazolo-pyrimidine derivatives has also been explored:

  • Fungal Strains Tested : Compounds were evaluated against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant antifungal activity at concentrations lower than those of conventional antifungal agents .

Insecticidal Activity

Insecticidal properties have been assessed in various studies:

  • Target Species : The compound showed effectiveness against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates were significantly higher than those observed with control treatments .

The mechanisms underlying the biological activities of triazolo-pyrimidines are multifaceted:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation and fungal growth.
  • Apoptosis Induction : Evidence suggests that triazolo-pyrimidines can trigger apoptosis in cancer cells through various signaling pathways.
  • Membrane Disruption : Insecticidal activity may be attributed to the disruption of cellular membranes in target pests.

Case Studies

Several case studies have demonstrated the efficacy of triazolo-pyrimidine derivatives:

  • Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of a series of triazolo-pyrimidines, reporting their ability to induce apoptosis in cancer cells through caspase activation .
  • Antifungal Efficacy : Another research effort focused on modifying the chemical structure to enhance antifungal activity, leading to derivatives with improved potency against resistant strains .

Comparison with Similar Compounds

Structural Analogues with Sulfanyl Substituents

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
  • Key differences: The benzyl group at position 2 is substituted with 2,4-dichloro instead of 3-trifluoromethyl.
  • Implications : Dichloro derivatives may exhibit reduced metabolic stability but enhanced herbicidal activity due to stronger halogen interactions .
6-(4-Chlorophenyl)-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Key differences :
    • A 4-chlorophenyl group at position 6 replaces the carbonitrile.
    • An amine (-NH2) at position 7 instead of hydrogen.
  • Implications : The amine group improves solubility, while the absence of a carbonitrile may reduce dipole interactions critical for target binding .

Analogues with Carbonitrile at Position 6

7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
  • Key differences :
    • Lacks the sulfanyl group at position 2; instead, it has a methyl group at position 5 and an amine at position 5.
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a)
  • Key differences :
    • A 4-chlorophenyl group at position 7 and an indole moiety at position 3.
    • Position 2 is unsubstituted.
  • Implications : The indole group may enhance π-π stacking interactions, while the lack of a sulfanyl group simplifies synthesis but limits hydrophobic interactions .

Analogues with Sulfonamide Substituents

[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f)
  • Key differences :
    • Sulfonamide (-SO2NH2) at position 2 instead of sulfanyl-benzyl.
    • Substituents like methoxy or methyl at positions 5 and 6.
  • Implications : Sulfonamides improve water solubility and are common in herbicides (e.g., metosulam). However, they may exhibit different binding kinetics compared to sulfanyl derivatives .

Electronic and Steric Effects

  • Trifluoromethyl vs. Chlorine : The CF3 group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity (logP) than chloro substituents, favoring membrane penetration .
  • Carbonitrile vs.

Q & A

Q. What are the common synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile?

Methodological Answer:

  • Condensation reactions : Refluxing a mixture of 3-amino-1,2,4-triazole derivatives, aromatic aldehydes, and β-keto esters in solvents like ethanol or DMF under acidic or basic conditions. For example, sodium acetate in acetic anhydride/acetic acid (10:20 mL) at reflux for 2–12 hours yields triazolo-pyrimidine scaffolds .
  • Multicomponent reactions : Combining substituted benzyl thiols, aldehydes, and nitrile precursors in one pot. Microwave-assisted synthesis (e.g., 323 K for 30 minutes) improves efficiency and reduces side products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH stretches at ~3,400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.14–7.41 ppm, methyl groups at δ 2.24–2.59 ppm) and carbon frameworks .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75 Å), dihedral angles, and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 386–440 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and design of triazolo-pyrimidine derivatives?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates, reducing trial-and-error experimentation .
  • Data-driven optimization : Apply machine learning to extract trends from experimental datasets (e.g., solvent polarity, temperature) to predict optimal reaction conditions .
  • Crystal structure prediction : Software like SHELXTL refines X-ray data to validate molecular packing and stability .

Q. How can researchers resolve contradictions in spectral data between structurally similar derivatives?

Methodological Answer:

  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in crowded spectral regions.
  • Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction, as seen in the planar triazolopyrimidine ring system with deviations <0.034 Å .

Q. What strategies improve reaction yields and purity for sulfur-containing triazolo-pyrimidines?

Methodological Answer:

  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products (e.g., 57–68% yield improvement) .
  • Solvent optimization : Polar aprotic solvents (DMF, acetic acid) favor cyclization, while ethanol/water mixtures aid recrystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) removes unreacted aldehydes or thiols .

Q. How are non-covalent interactions (e.g., π-π stacking) analyzed in the crystal lattice?

Methodological Answer:

  • X-ray refinement : Software like SHELXL calculates centroid distances (e.g., 3.63–3.88 Å between triazolo-pyrimidine rings) and symmetry codes (e.g., 1 − x, −y, 1 − z) .
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···F, C–H···π) to quantify interaction contributions .
  • Thermal ellipsoids : Assess molecular rigidity; planar systems with small ellipsoids indicate strong stacking .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral data across literature reports?

Methodological Answer:

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting melting points .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .
  • Reproducibility checks : Replicate synthesis under strict stoichiometric control (e.g., 1:1 molar ratios of aldehyde and triazole precursors) .

Experimental Design

Q. What controls are essential for mechanistic studies of triazolo-pyrimidine formation?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps (e.g., cyclization vs. Schiff base formation) .
  • Isotope effects : Use deuterated solvents (e.g., DMF-d₇) to probe proton transfer mechanisms .
  • Trapping intermediates : Quench reactions at partial conversion (e.g., with acetic acid) to isolate and characterize intermediates like thiouracil derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.